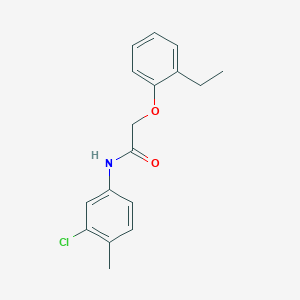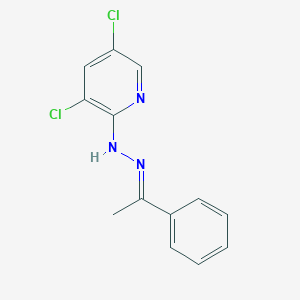![molecular formula C18H23N3OS B5552858 2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)
2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one, commonly known as DMAT, is a synthetic compound with potential therapeutic applications in cancer treatment. It belongs to the class of thiazole derivatives and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
- A study focused on the synthesis, characterization, and biological activity of a heterocyclic azo-Schiff base ligand derived from similar compounds. This research found that some metal complexes of the ligand showed effective antibacterial and antifungal properties, as well as cytotoxic action against human breast cancer cell lines, suggesting potential use as anti-cancer drugs (Al-adilee & Hasan, 2021).
Corrosion Inhibition
- Benzothiazole derivatives, structurally similar to the compound , have been synthesized and studied for their corrosion inhibiting effect on steel. These studies reveal that such compounds offer high inhibition efficiencies and can be adsorbed onto surfaces by both physical and chemical means, indicating potential applications as corrosion inhibitors (Hu et al., 2016).
Antioxidant Properties
- Research on quinazolin derivatives structurally related to the specified compound showed that some synthesized compounds exhibited excellent scavenging capacity against radicals, highlighting their potential as antioxidants (Al-azawi, 2016).
Synthesis and Characterization of Complexes
- Another study reported on the synthesis and characterization of metal complexes derived from an azo ligand similar to the compound of interest. These complexes exhibited biological activity against several bacterial strains, suggesting their potential application in antimicrobial treatments (Jaber, Kyhoiesh, & Jawad, 2021).
Computational Studies and Cyclooxygenase-2 Inhibition
- A compound with a similar structure was synthesized and structurally characterized, with molecular docking and bioassay studies indicating its potential as a cyclooxygenase-2 inhibitor. This suggests possible applications in the development of anti-inflammatory drugs (Al-Hourani et al., 2016).
Properties
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-20(2)15-9-7-14(8-10-15)13-16-17(22)19-18(23-16)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZXWJMRKQULS-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

